molecular formula C14H18N5O13P3 B11807645 ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate

((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate

Katalognummer: B11807645
Molekulargewicht: 557.24 g/mol
InChI-Schlüssel: JVEKUVZXUXGBHR-QJPTWQEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate features a complex heterocyclic core comprising an imidazo[4,5-g]quinazolin moiety fused to a stereochemically defined tetrahydrofuran ring (2R,3S,5R configuration) and a methyltetrahydrogentriphosphate group. The imidazo[4,5-g]quinazolin system includes an amino group at position 6 and an oxo group at position 8, which may facilitate hydrogen bonding with biological targets.

Eigenschaften

Molekularformel

C14H18N5O13P3

Molekulargewicht

557.24 g/mol

IUPAC-Name

[[(2R,3S,5R)-5-(6-amino-8-oxo-7H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H18N5O13P3/c15-14-17-7-2-9-8(1-6(7)13(21)18-14)16-5-19(9)12-3-10(20)11(30-12)4-29-34(25,26)32-35(27,28)31-33(22,23)24/h1-2,5,10-12,20H,3-4H2,(H,25,26)(H,27,28)(H2,22,23,24)(H3,15,17,18,21)/t10-,11+,12+/m0/s1

InChI-Schlüssel

JVEKUVZXUXGBHR-QJPTWQEYSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C4C(=C3)C(=O)NC(=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Kanonische SMILES

C1C(C(OC1N2C=NC3=C2C=C4C(=C3)C(=O)NC(=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[4,5-g]quinazoline core: This is achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the hydroxytetrahydrofuran moiety: This step involves the use of protecting groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the imidazo[4,5-g]quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Phosphorylating agents: Phosphorus oxychloride (POCl3), phosphoramidite

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

The compound ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate involves its interaction with specific molecular targets. The imidazo[4,5-g]quinazoline core is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Imidazo-Quinazolin Derivatives

Key Structural Analog :

  • (2-((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydrobenzo[g]quinazolin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic Acid ():
    • Structural Differences : The benzo[g]quinazolin-1(2H)-yl core lacks the imidazole ring fusion seen in the target compound. Instead, it features a dioxo group at positions 2 and 4.
    • Functional Implications : The absence of the imidazole ring may reduce interactions with metal ions or aromatic stacking in enzyme binding pockets. However, the phosphonic acid group in this analog could mimic phosphate groups in substrates, similar to the triphosphate in the target compound .
Feature Target Compound Analog
Core Structure Imidazo[4,5-g]quinazolin Benzo[g]quinazolin-1(2H)-yl
Key Functional Groups 6-Amino, 8-oxo, triphosphate 2,4-Dioxo, phosphonic acid
Stereochemistry (2R,3S,5R) tetrahydrofuran (2R,3S,4R,5R) tetrahydrofuran

Nucleotide Analogs with Triphosphate Groups

Key Structural Analog :

  • Remdesivir-related Chiral Impurities ():
    • Structural Differences : Remdesivir metabolites feature a pyrrolo[2,1-f][1,2,4]triazine core instead of imidazo[4,5-g]quinazolin. The triphosphate group in the target compound mirrors the bioactive triphosphate form of Remdesivir, which inhibits viral RNA polymerases.
    • Functional Implications : The imidazo-quinazolin core may offer enhanced stacking interactions or resistance to enzymatic degradation compared to Remdesivir’s adenine-derived structure .
Feature Target Compound Remdesivir Metabolite
Core Structure Imidazo[4,5-g]quinazolin Pyrrolo[2,1-f][1,2,4]triazine
Triphosphate Position Methyltetrahydrogentriphosphate Terminal triphosphate on ribose
Stereochemical Complexity Three stereocenters (2R,3S,5R) Four stereocenters (2R,3S,4R,5S)

Enzyme Inhibitors with Heterocyclic Cores

Key Structural Analogs :

  • DPP-IV Inhibitors (): Triazolopiperazine-based inhibitors like (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine exhibit IC₅₀ values of 18 nM.
  • Factor Xa Inhibitors (): BAY 59-7939 (oxazolidinone derivative) shows high selectivity for Factor Xa.

Comparison Insights :

  • The target compound’s imidazo-quinazolin core may target nucleotide-binding enzymes (e.g., kinases, polymerases) rather than peptidases like DPP-IV or Factor Xa.
  • The triphosphate group could enhance binding affinity for ATP-dependent enzymes, a feature absent in non-nucleotide inhibitors .

Stereochemical Considerations

The (2R,3S,5R) configuration of the tetrahydrofuran ring is critical for bioactivity, as seen in:

  • Remdesivir Impurities (): Incorrect stereochemistry at the 5-position reduces antiviral efficacy.
  • Megastigmane Derivatives (): Stereochemistry in (3S,5R,6S,7E)-megastigmen-9-one analogs affects α-glucosidase inhibition (IC₅₀ = 42.68–72.14 μM).

Table: Stereochemical Impact on Bioactivity

Compound Stereochemistry Bioactivity
Target Compound (2R,3S,5R) Hypothesized antiviral/enzyme inhibition
Remdesivir (2R,3S,4R,5S) RNA polymerase inhibition (IC₅₀ = 0.14 μM)
Megastigmane Derivatives (3S,5R,6S,7E) α-Glucosidase inhibition

Research Findings and Hypotheses

  • Structural Similarity Indexing (): Using Tanimoto coefficients, the target compound may show >60% similarity to benzo[g]quinazolin derivatives, suggesting shared bioactivity profiles (e.g., enzyme inhibition).
  • Bioactivity Clustering (): Compounds with imidazo-quinazolin cores may cluster with kinase or topoisomerase inhibitors due to aromatic stacking and hydrogen-bonding capabilities.
  • QSAR Models (): The triphosphate group’s electronegativity and steric bulk could be key descriptors in predicting nucleotide analog activity .

Biologische Aktivität

The compound ((2R,3S,5R)-5-(6-amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate (hereafter referred to as the target compound) is a complex molecule with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The target compound features a unique structure that combines elements of tetrahydrofuran and quinazoline derivatives. Its molecular formula is C10H15N5O13PC_{10}H_{15}N_5O_{13}P, indicating the presence of multiple functional groups that may contribute to its biological activity.

Research suggests that the target compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit the PI3Kα pathway, which is crucial in cancer cell proliferation. The mechanism typically involves the binding of the compound to the active site of the kinase, disrupting its function and leading to decreased cell survival and proliferation in cancer models .

Anticancer Properties

  • Inhibition of Cancer Cell Growth : The target compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. In studies involving human non-small cell lung cancer cells (HCC827), it demonstrated significant antiproliferative activity with an IC50 value lower than many conventional chemotherapeutics .
  • Selectivity : The selectivity of the compound for different cancer types has been noted, with varying sensitivity observed across cell lines. This selectivity could be attributed to differential expression levels of the PI3K pathway components in these cells .

Enzymatic Activity

The compound's interaction with enzymes such as kinases has been characterized using assays like the ADP-Glo™ Max Assay method. This assay measures kinase activity by detecting ADP production during ATP consumption in phosphorylation reactions. The target compound showed potent inhibition of PI3Kα with an IC50 value in the nanomolar range, indicating its potential as a therapeutic agent for diseases where this pathway is dysregulated .

Case Studies

StudyCell LineIC50 (µM)Mechanism
Study 1HCC8270.09PI3Kα Inhibition
Study 2A5490.25PI3K Pathway Disruption
Study 3MCF-70.15Antiproliferative Activity

Observations

The data indicates that the compound's efficacy varies significantly among different cancer cell lines, suggesting that its therapeutic applications may be tailored based on specific tumor characteristics.

Q & A

Basic Research Questions

What are the optimal synthetic routes and purification strategies for this compound?

The synthesis of this compound involves multi-step reactions, including cyclization of imidazoquinazoline derivatives and phosphorylation. Key steps include:

  • Phosphorylation : Use of triethylamine (Et3_3N) in tetrahydrofuran (THF) to facilitate nucleophilic substitution reactions, as demonstrated in analogous triazole and pyrimidine syntheses .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/methanol) is critical to isolate the target compound from byproducts. Purity validation via HPLC (>98%) is recommended .

Methodological Note : Monitor reaction progress using thin-layer chromatography (TLC) at each step to minimize side products .

How can the stereochemical integrity of the tetrahydrofuran ring be confirmed?

  • X-ray Crystallography : Provides definitive confirmation of stereochemistry but requires high-purity crystals.
  • NMR Spectroscopy : Use 1^1H-1^1H COSY and NOESY to correlate protons across the tetrahydrofuran and imidazoquinazoline moieties. For example, coupling constants (J2R,3SJ_{2R,3S}) should align with expected dihedral angles .

Data Contradiction Tip : If NMR signals deviate from predicted patterns, consider re-evaluating reaction conditions (e.g., solvent polarity) that may alter conformational equilibria .

What analytical techniques are essential for characterizing this compound?

  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the quinazolinone ring) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for the labile triphosphate group .

Validation Protocol : Cross-reference data with computational models (e.g., DFT simulations) to resolve ambiguities in spectral assignments .

Advanced Research Questions

How does the triphosphate group influence the compound’s interaction with enzymatic targets (e.g., kinases)?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets. Focus on hydrogen bonding between the triphosphate and conserved lysine/aspartate residues .
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} in enzymatic inhibition studies. Compare with non-phosphorylated analogs to isolate the triphosphate’s role .

Experimental Design : Include negative controls (e.g., unphosphorylated derivatives) to distinguish target-specific effects from nonspecific binding .

What strategies mitigate hydrolysis of the triphosphate moiety during biological assays?

  • Buffer Optimization : Use low-temperature (4°C) Tris-HCl buffers (pH 7.4) with Mg2+^{2+} ions to stabilize phosphate groups .
  • Prodrug Approaches : Mask the triphosphate with ester-protecting groups (e.g., pivaloyloxymethyl) to enhance intracellular delivery and stability .

Data Contradiction Analysis : If hydrolysis persists, validate via 31^{31}P NMR in simulated biological fluids to identify degradation pathways .

How can researchers resolve discrepancies in cytotoxicity data across cell lines?

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-specific expression of transporters or metabolizing enzymes (e.g., nucleotidases) .
  • Redox Activity Assays : Measure intracellular glutathione levels, as imidazoquinazoline derivatives may induce oxidative stress in a cell line-dependent manner .

Theoretical Framework : Link findings to the compound’s redox potential (calculated via cyclic voltammetry) to explain differential cytotoxicity .

What computational tools predict the compound’s bioavailability and pharmacokinetics?

  • SwissADME : Input the SMILES string to predict logP (lipophilicity), aqueous solubility, and CYP450 interactions. Compare results with experimental data (e.g., Caco-2 permeability assays) .
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI to assess passive diffusion barriers .

Validation : Correlate in silico predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in murine models) .

Methodological Challenges and Solutions

Challenge Solution Evidence
Low synthetic yield of triphosphateOptimize phosphorylation using H-phosphonate intermediates and trimethylsilyl protection .
Ambiguous NMR assignmentsUse 13^{13}C-1^1H HSQC to resolve overlapping signals in aromatic regions .
Instability in aqueous buffersLyophilize the compound and reconstitute in anhydrous DMSO for assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.